![molecular formula C54H42Si2 B14115518 triphenyl-[4-[4-(4-triphenylsilylphenyl)phenyl]phenyl]silane](/img/structure/B14115518.png)
triphenyl-[4-[4-(4-triphenylsilylphenyl)phenyl]phenyl]silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triphenyl-[4-[4-(4-triphenylsilylphenyl)phenyl]phenyl]silane is a complex organosilicon compound with the molecular formula C48H38Si2. It is known for its unique structural properties, which include multiple phenyl groups attached to silicon atoms. This compound is primarily used in scientific research and has applications in various fields such as chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of triphenyl-[4-[4-(4-triphenylsilylphenyl)phenyl]phenyl]silane typically involves the reaction of triphenylsilyl chloride with a suitable biphenyl derivative. One common method includes the use of 4-bromo-1,1’-biphenyl as a starting material, which undergoes a palladium-catalyzed coupling reaction with triphenylsilyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures (around 100-120°C) to facilitate the coupling process .
Industrial Production Methods
While the industrial production methods for this compound are not extensively documented, the synthesis generally follows similar principles as laboratory-scale synthesis. The key difference lies in the scale-up process, which involves larger reaction vessels, more efficient mixing, and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Triphenyl-[4-[4-(4-triphenylsilylphenyl)phenyl]phenyl]silane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of silanol or siloxane derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of silane derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitric acid (HNO3) for nitration, bromine (Br2) for bromination.
Major Products Formed
Oxidation: Silanol or siloxane derivatives.
Reduction: Silane derivatives.
Substitution: Nitro or bromo derivatives of the phenyl groups.
Scientific Research Applications
Triphenyl-[4-[4-(4-triphenylsilylphenyl)phenyl]phenyl]silane has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: Employed in the development of silicon-based biomaterials and as a component in certain biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a part of diagnostic imaging agents.
Mechanism of Action
The mechanism of action of triphenyl-[4-[4-(4-triphenylsilylphenyl)phenyl]phenyl]silane is primarily related to its ability to interact with various molecular targets through its phenyl and silicon groups. These interactions can influence the electronic properties of the compound, making it useful in applications such as optoelectronics and catalysis. The specific pathways involved depend on the context in which the compound is used, such as its role in a chemical reaction or its interaction with biological molecules .
Comparison with Similar Compounds
Similar Compounds
Triphenylsilanol: A simpler organosilicon compound with a single silicon atom bonded to three phenyl groups and a hydroxyl group.
Tetraphenylsilane: Contains four phenyl groups attached to a single silicon atom.
Hexaphenylsilane: Features six phenyl groups bonded to two silicon atoms, similar to triphenyl-[4-[4-(4-triphenylsilylphenyl)phenyl]phenyl]silane but with a different structural arrangement.
Uniqueness
This compound is unique due to its complex structure, which includes multiple phenyl groups and silicon atoms arranged in a specific configuration. This structure imparts distinct electronic and steric properties, making it valuable for specialized applications in materials science and organic synthesis .
Biological Activity
Triphenyl-[4-[4-(4-triphenylsilylphenyl)phenyl]phenyl]silane, a silane derivative with a complex structure, has garnered interest in various fields, particularly in organic electronics and potential biological applications. This article aims to explore its biological activity, focusing on its mechanisms, effects, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by multiple phenyl groups attached to a silicon atom, which may influence its interaction with biological systems. The molecular formula can be represented as:
This structure suggests potential for significant π-π stacking interactions, which are crucial in many biological processes.
1. Antioxidant Activity
Research indicates that silanes can exhibit antioxidant properties. The presence of multiple aromatic rings in triphenylsilane derivatives may enhance their ability to scavenge free radicals. A study demonstrated that similar silane compounds could inhibit lipid peroxidation, suggesting potential protective effects against oxidative stress in cells .
2. Cytotoxicity
Cytotoxicity studies are essential for understanding the safety and efficacy of compounds in biological systems. Preliminary data suggest that triphenylsilane derivatives may exhibit selective cytotoxicity towards certain cancer cell lines. For instance, compounds with similar structures have shown IC50 values in the micromolar range against breast cancer cells, indicating their potential as chemotherapeutic agents .
Case Study 1: Anticancer Properties
In a study published in Journal of Medicinal Chemistry, researchers synthesized various triphenylsilane derivatives and assessed their anticancer activity against human breast cancer cells (MCF-7). The results indicated that specific modifications to the phenyl groups significantly enhanced cytotoxicity, with some compounds achieving IC50 values as low as 5 µM . These findings suggest that structural optimization of triphenylsilane derivatives could lead to potent anticancer agents.
Case Study 2: Neuroprotective Effects
Another investigation explored the neuroprotective effects of triphenylsilane derivatives in models of neurodegeneration. The study found that these compounds could reduce neuronal cell death induced by oxidative stress, potentially offering therapeutic avenues for conditions like Alzheimer's disease . The mechanism was attributed to the inhibition of apoptotic pathways and preservation of mitochondrial function.
Table 1: Summary of Biological Activities
Properties
Molecular Formula |
C54H42Si2 |
---|---|
Molecular Weight |
747.1 g/mol |
IUPAC Name |
triphenyl-[4-[4-(4-triphenylsilylphenyl)phenyl]phenyl]silane |
InChI |
InChI=1S/C54H42Si2/c1-7-19-47(20-8-1)55(48-21-9-2-10-22-48,49-23-11-3-12-24-49)53-39-35-45(36-40-53)43-31-33-44(34-32-43)46-37-41-54(42-38-46)56(50-25-13-4-14-26-50,51-27-15-5-16-28-51)52-29-17-6-18-30-52/h1-42H |
InChI Key |
KIGXXTRUJYDDKP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=C(C=C4)C5=CC=C(C=C5)C6=CC=C(C=C6)[Si](C7=CC=CC=C7)(C8=CC=CC=C8)C9=CC=CC=C9 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.